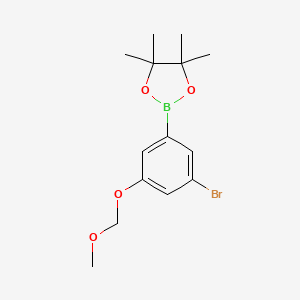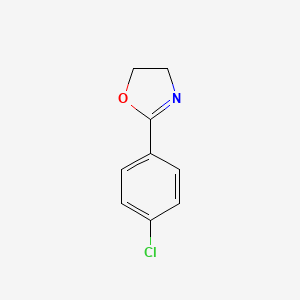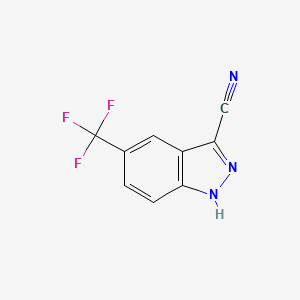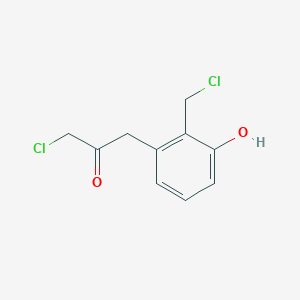
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxy functional groups
Métodos De Preparación
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.
Análisis De Reacciones Químicas
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparación Con Compuestos Similares
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Propanol, 1-chloro-: Contains a similar chloro group but differs in its overall structure and reactivity.
1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a hydroxy group, affecting its chemical behavior and applications. The uniqueness of this compound lies in its combination of chloro and hydroxy groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10Cl2O2 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
Clave InChI |
HCEZPTLKEGGUSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


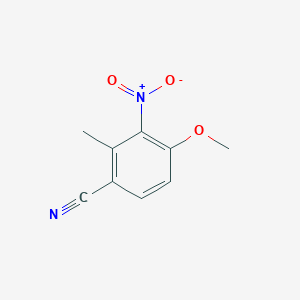
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
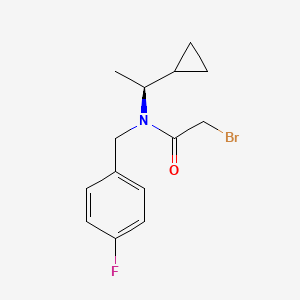
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
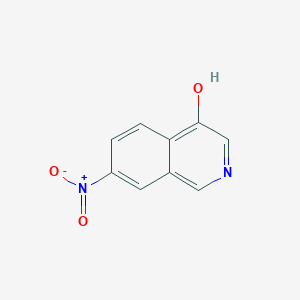
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
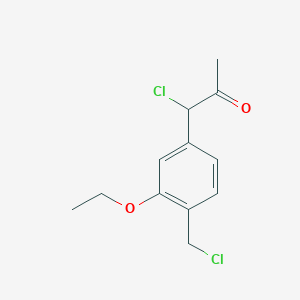
![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
